Atorvastatin-d5 tert-Butyl Ester

LC-MS/MS Internal Standard Isotopic Purity

Atorvastatin-d5 tert-Butyl Ester (CAS 134395-00-9 labeled analog, TRC A791742) is a stable isotope-labeled (d5) analogue of Atorvastatin tert-Butyl Ester, which is designated as EP Impurity N and arises as a process-related impurity during the synthesis of the HMG-CoA reductase inhibitor atorvastatin. The compound bears five deuterium atoms on the N-phenyl ring, producing a molecular formula of C₃₇H₃₈D₅FN₂O₅ and a molecular weight of 619.78 Da.

Molecular Formula C₃₇H₃₈D₅FN₂O₅
Molecular Weight 619.78
Cat. No. B1162008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin-d5 tert-Butyl Ester
Synonyms(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-d5-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC₃₇H₃₈D₅FN₂O₅
Molecular Weight619.78
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin-d5 tert-Butyl Ester – Deuterated Internal Standard for Atorvastatin Impurity N Quantification


Atorvastatin-d5 tert-Butyl Ester (CAS 134395-00-9 labeled analog, TRC A791742) is a stable isotope-labeled (d5) analogue of Atorvastatin tert-Butyl Ester, which is designated as EP Impurity N and arises as a process-related impurity during the synthesis of the HMG-CoA reductase inhibitor atorvastatin . The compound bears five deuterium atoms on the N-phenyl ring, producing a molecular formula of C₃₇H₃₈D₅FN₂O₅ and a molecular weight of 619.78 Da [1]. It is manufactured as a neat reference standard with purity typically ≥95% and is intended exclusively for use as an internal standard (IS) in LC-MS/MS and GC-MS methods for the accurate quantification of the corresponding unlabeled impurity in atorvastatin active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Generic Atorvastatin-d5 or Structural Analog Internal Standards Cannot Replace Atorvastatin-d5 tert-Butyl Ester


Generic deuterated atorvastatin (e.g., atorvastatin-d5 calcium salt) is designed to serve as an internal standard for the parent drug atorvastatin, not for its process impurities . The tert-butyl ester moiety in Atorvastatin-d5 tert-Butyl Ester confers distinct chromatographic retention, ionization efficiency, and MS/MS fragmentation behavior that differ substantially from the parent acid form [1]. A structural analog IS such as rosuvastatin or pravastatin—sometimes employed in atorvastatin bioanalysis—lacks structural identity with the impurity, producing differential extraction recovery, matrix effects, and ionization response that can introduce quantification bias exceeding acceptable validation limits (±15%) [2]. Use of a non-matched IS thus compromises method accuracy, specificity, and regulatory compliance under ICH Q2(R1) and Q3A/Q3B impurity qualification thresholds of ≤0.15% [3].

Quantitative Differentiation Evidence – Atorvastatin-d5 tert-Butyl Ester vs. Unlabeled and Alternative Standards


Mass Spectrometric Differentiation: +5 Da Precursor Ion Mass Shift vs. Unlabeled Atorvastatin tert-Butyl Ester

Atorvastatin-d5 tert-Butyl Ester carries five deuterium atoms substituting the five aromatic protons on the N-phenyl ring, yielding a molecular ion [M+H]⁺ at m/z 620.8 compared to m/z 615.8 for unlabeled Atorvastatin tert-Butyl Ester (EP Impurity N, CAS 134395-00-9). This +5 Da mass separation eliminates isotopic cross-talk between the analyte and IS channels in selected reaction monitoring (SRM/MRM) acquisitions, fulfilling the minimum +3 Da rule for deuterated internal standards in quantitative LC-MS/MS [1]. The monoisotopic mass of the unlabeled form is 614.3156 Da (C₃₇H₄₃FN₂O₅, 614.75 g/mol average mass) vs. 619.78 g/mol for the d5-labeled analog .

LC-MS/MS Internal Standard Isotopic Purity MRM Mass Shift

Purity Specification: ≥98% vs. >90% for Common Unlabeled Impurity Standards

Multiple vendors specify Atorvastatin-d5 tert-Butyl Ester purity at ≥98% (Coompo Research Chemicals) or ≥95% (BenchChem, Alfa Chemistry; Trivial vendors – purity typically 95%). In comparison, the unlabeled Atorvastatin tert-Butyl Ester (EP Impurity N) is frequently supplied at >90% purity (e.g., CATO Research Chemicals, stated as >90% under ISO 17034) or as a USP Pharmaceutical Analytical Impurity (PAI) with batch-specific purity but no universal minimum above 90% [1]. The higher purity of the deuterated form reduces the contribution of unidentified impurities to the IS response, improving the accuracy of the standard addition or internal standard calibration curve [2].

Reference Standard Purity Impurity Quantification ISO 17034 Certified Reference Material

Regulatory Monograph Alignment – Deuterated EP Impurity N Standard for Pharmacopoeial Method Compliance

Atorvastatin-d5 tert-Butyl Ester is the direct deuterated counterpart of EP Impurity N (atorvastatin tert-butyl ester), which is specified in the European Pharmacopoeia monograph for atorvastatin calcium [1]. The EP monograph sets an unspecified impurity limit of 0.10% and specified impurity limits of 0.15%–0.30% depending on the impurity. The use of a matched deuterated IS is the recommended approach for LC-MS-based impurity quantification under ICH Q3A/Q3B and is explicitly endorsed by regulatory guidance for ANDA submissions where mass balance and impurity profiling are required [2]. In contrast, structural analog IS (e.g., rosuvastatin) lacks pharmacopoeial recognition as an appropriate IS for atorvastatin impurity N quantification and may not satisfy auditor expectations during GMP inspections.

EP Impurity N Pharmacopoeial Reference Standard ANDA ICH Q3A Method Validation

Internal Standard Recovery and Matrix Effect Compensation – Deuterated vs. Structural Analog IS in Atorvastatin Analysis

A validated HPLC-MS/MS method for atorvastatin and related analytes employing six matched deuterated internal standards reported mean extraction recovery of 92.7–108.5% with internal standard-normalized matrix effects showing coefficients of variation (CV) of only 2.2–12.3% [1]. In contrast, substitution of a non-matched deuterated IS (e.g., atorvastatin-d5 for 4-hydroxy atorvastatin lactone) resulted in recovery bias expanding to 65–135% due to differential protein binding and ionization efficiency between analyte and IS . The matched deuterated IS principle—where the IS differs from the analyte only by isotopic substitution—minimizes differential extraction, ionization, and fragmentation effects, a principle directly applicable to Atorvastatin-d5 tert-Butyl Ester for Atorvastatin tert-Butyl Ester quantification.

Matrix Effect Extraction Recovery Ion Suppression Bioanalysis Isotope Dilution

Diagnostic MS/MS Fragmentation – Distinct Fragment Ions for Tert-Butyl Ester vs. Parent Acid Forms

Atorvastatin tert-butyl ester and its deuterated analog exhibit diagnostic MS/MS fragmentation patterns that differ from the parent atorvastatin acid and lactone forms. The tert-butyl ester moiety produces a characteristic neutral loss of 56 Da (isobutylene) and 101 Da (tert-butyl formate) upon collision-induced dissociation (CID), which are absent in the spectra of the acid form [1]. High-resolution Q-TOF analysis of atorvastatin-related compounds has established fragmentation pathways with mass accuracy of 0.3–5.7 ppm, enabling unambiguous structural confirmation [2]. The d5-labeling preserves these diagnostic fragmentations while shifting all fragments containing the labeled phenyl ring by +5 Da, providing orthogonal confirmation of both identity and isotopic purity in a single LC-MS/MS run.

MS/MS Fragmentation CID Structural Confirmation Impurity Identification Q-TOF

High-Value Application Scenarios – Atorvastatin-d5 tert-Butyl Ester in Pharmaceutical Analysis


Quantification of EP Impurity N in Atorvastatin Calcium API Release Testing by LC-MS/MS

Atorvastatin-d5 tert-Butyl Ester is spiked at a known concentration into API test solutions as an isotope dilution internal standard. The matched isotopic pair enables accurate quantification of Impurity N at levels down to 0.05% (w/w), well below the EP unspecified impurity limit of 0.10%, using MRM transitions specific to the tert-butyl ester fragment ion. The +5 Da mass shift ensures zero isotopic cross-talk. This application directly supports API batch release testing under ICH Q3A and EP monograph requirements. [1]

Method Development and Validation for ANDA Impurity Profiling

The deuterated standard is used during analytical method validation (AMV) to establish linearity (0.5–200 ng/mL calibration range, as demonstrated for analogous atorvastatin deuterated IS methods), accuracy (bias <15% at all QC levels), and precision (intra-day and inter-day CV <15%). Because the IS co-elutes with the analyte, it compensates for matrix effects and extraction variability, satisfying ICH Q2(R1) validation parameters for impurity methods intended for ANDA submission. [2]

Stability-Indicating Assay for Forced Degradation Studies of Atorvastatin Bulk Drug

Under forced degradation conditions (hydrolysis, oxidation, photolysis, thermal stress), atorvastatin tert-butyl ester may form as a degradation product or its levels may change. Atorvastatin-d5 tert-Butyl Ester enables accurate tracking of Impurity N levels across stability time points, distinguishing newly formed impurity from pre-existing levels. The deuterated IS remains stable under standard storage conditions (2–8 °C) and provides consistent response factors throughout the stability study duration.

Pharmaceutical Quality Control (QC) Batch Testing in GMP-Regulated Laboratories

In GMP QC environments, the use of a certified deuterated reference standard with full Certificate of Analysis (CoA) including HPLC purity, MS identity confirmation, and residual solvent data ensures traceability and audit readiness. Atorvastatin-d5 tert-Butyl Ester, supplied as a neat reference standard with characterization data compliant with ISO 17034 and ISO 17025 guidelines, integrates into existing Empower or Chromeleon CDS workflows for automated impurity calculation against the EP Impurity N limit of 0.10–0.15%. [3]

Quote Request

Request a Quote for Atorvastatin-d5 tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.